2-Amino-2-cyclopropyl-4-methylpentan-3-one
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Overview
Description
2-Amino-2-cyclopropyl-4-methylpentan-3-one is an organic compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropyl-4-methylpentan-3-one typically involves the reaction of cyclopropylmethyl ketone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-cyclopropyl-4-methylpentan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .
Scientific Research Applications
2-Amino-2-cyclopropyl-4-methylpentan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-cyclopropyl-4-methylpentan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, making it a valuable tool for studying biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentan-3-one: Similar in structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but differs in the rest of the structure.
Uniqueness
2-Amino-2-cyclopropyl-4-methylpentan-3-one stands out due to its unique combination of a cyclopropyl group and an amino ketone structure. This combination imparts distinct chemical and biological properties, making it a subject of interest in various fields of research .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-2-cyclopropyl-4-methylpentan-3-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)8(11)9(3,10)7-4-5-7/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
DFHBHNVJINNHGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C1CC1)N |
Origin of Product |
United States |
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